molecular formula C16H17N5O B12613620 7-(Butylamino)-2-phenylpyrimido[4,5-d]pyrimidin-4(1H)-one CAS No. 918663-19-1

7-(Butylamino)-2-phenylpyrimido[4,5-d]pyrimidin-4(1H)-one

Cat. No.: B12613620
CAS No.: 918663-19-1
M. Wt: 295.34 g/mol
InChI Key: XKUDPVBAAUXXQC-UHFFFAOYSA-N
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Description

7-(Butylamino)-2-phenylpyrimido[4,5-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Butylamino)-2-phenylpyrimido[4,5-d]pyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine derivatives with butylamine and phenyl-substituted reagents. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process typically involves crystallization or chromatography techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

7-(Butylamino)-2-phenylpyrimido[4,5-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

7-(Butylamino)-2-phenylpyrimido[4,5-d]pyrimidin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases involved in cell signaling pathways.

    Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 7-(Butylamino)-2-phenylpyrimido[4,5-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as kinases. It binds to the active site of these enzymes, inhibiting their activity and thereby disrupting the signaling pathways that promote cell proliferation and survival. This makes it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Butylamino)-2-phenylpyrimido[4,5-d]pyrimidin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butylamino group enhances its ability to interact with hydrophobic pockets in enzyme active sites, making it a potent inhibitor .

Properties

CAS No.

918663-19-1

Molecular Formula

C16H17N5O

Molecular Weight

295.34 g/mol

IUPAC Name

2-(butylamino)-7-phenyl-6H-pyrimido[4,5-d]pyrimidin-5-one

InChI

InChI=1S/C16H17N5O/c1-2-3-9-17-16-18-10-12-14(21-16)19-13(20-15(12)22)11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3,(H2,17,18,19,20,21,22)

InChI Key

XKUDPVBAAUXXQC-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC=C2C(=O)NC(=NC2=N1)C3=CC=CC=C3

Origin of Product

United States

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